cis-3-Methylpiperidine-2-carboxylic acid hcl

Fragment-Based Drug Discovery 3D Fragment Space Principal Moment of Inertia

Procure this specific racemic cis-3-methylpiperidine-2-carboxylic acid hydrochloride to introduce a conformationally restricted, non-planar scaffold into your fragment library. Unlike flat aromatic cores, its cis stereochemistry provides a unique 3D pharmacophore vector distinct from trans diastereomers or unsubstituted pipecolic acid, directly impacting target engagement. The HCl salt form eliminates the hygroscopicity and handling issues of the zwitterionic free amino acid, ensuring accurate gravimetric dispensing on automated platforms. Verify cis configuration by NMR before use to avoid trans isomer contamination.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64
CAS No. 1909288-43-2
Cat. No. B2559273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Methylpiperidine-2-carboxylic acid hcl
CAS1909288-43-2
Molecular FormulaC7H14ClNO2
Molecular Weight179.64
Structural Identifiers
SMILESCC1CCCNC1C(=O)O.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-5-3-2-4-8-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1
InChIKeyZRDPTHZAEZSISM-IBTYICNHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

cis-3-Methylpiperidine-2-carboxylic acid HCl (CAS 1909288-43-2): A Stereochemically Defined 3D Fragment Building Block for Drug Discovery


cis-3-Methylpiperidine-2-carboxylic acid hydrochloride (CAS 1909288-43-2) is a racemic cis-configured piperidine-2-carboxylic acid derivative bearing a methyl substituent at the 3-position, supplied as the hydrochloride salt for enhanced handling and solubility . With a molecular formula of C₇H₁₄ClNO₂ and molecular weight of 179.64 g/mol, this compound serves as a chiral, saturated N-heterocyclic building block that introduces three-dimensional shape diversity into fragment-based drug discovery (FBDD) libraries—contrasting sharply with the flat, aromatic scaffolds that dominate many screening collections [1]. Its cis stereochemistry, defined by the syn orientation of the 2-carboxylic acid and 3-methyl groups, generates a distinct conformational profile that cannot be replicated by trans diastereomers or unsubstituted pipecolic acid analogs [1].

Why Generic Substitution Fails for cis-3-Methylpiperidine-2-carboxylic acid HCl: Stereochemistry, 3D Shape, and Salt Form Differentiation


Substituting cis-3-methylpiperidine-2-carboxylic acid HCl with a closely related analog—such as its trans diastereomer, the unsubstituted pipecolic acid, or even the single enantiomer—introduces consequential differences in molecular shape, conformational preferences, and downstream synthetic utility. The cis configuration places the carboxylic acid and methyl groups on the same face of the piperidine ring, generating a 3D fragment with a normalized principal moment of inertia (PMI) profile that occupies a distinct region of chemical space away from the rod-disc axis, whereas the corresponding trans diastereomer populates a different PMI territory [1]. In biological systems, cis versus trans piperidine stereochemistry has been shown to dictate functional activity—for example, cis- and trans-piperidine-2,3-dicarboxylic acid isomers exhibit opposing pharmacological profiles at the NMDA receptor, with cis isomers acting as antagonists and trans isomers as agonists [2]. Furthermore, the hydrochloride salt form provides superior solid-state stability, reduced hygroscopicity, and simplified gravimetric handling relative to the zwitterionic free amino acid, directly impacting reproducibility in parallel synthesis and automated library production workflows .

Quantitative Differentiation Evidence for cis-3-Methylpiperidine-2-carboxylic acid HCl: Head-to-Head and Cross-Study Comparative Data


3D Fragment Shape Differentiation: cis-3-Methylpipecolinate vs. trans Diastereomer and 2D Aromatic Analogs via PMI Analysis

In a systematic evaluation of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates, the virtual fragment library derived from cis- and trans-piperidine-5 scaffolds was analyzed using normalized principal moments of inertia (PMI). Of the 80 virtual fragments enumerated (NH, NMe, N-acetamide, N-mesyl variants), 79 fragments (98.75%) satisfied the Firth criterion for 3D character (NPR1 + NPR2 ≥ 1.07), populating a wide area of chemical space away from the rod-disc axis. In contrast, the ten 2D isomers of the corresponding aromatic methyl picolinates 3 lie entirely on the rod-disc axis [1]. The cis-3-methyl substitution pattern, in particular, generates a unique PMI coordinate that is distinct from the trans-3-methyl diastereomer, meaning that cis and trans isomers are not shape-interchangeable in fragment-based screening [1].

Fragment-Based Drug Discovery 3D Fragment Space Principal Moment of Inertia

Cis vs. Trans Diastereoselectivity in Piperidine Hydrogenation: Enabling Access to cis-3-Methylpiperidine Scaffolds

The synthetic methodology for accessing cis- versus trans-methyl pipecolinates relies on pyridine hydrogenation, which delivers the cis diastereomer as the major product with diastereomeric ratios (dr) ranging from 65:35 to >95:5 cis:trans [1]. This inherent stereochemical bias means that the cis isomer—including cis-3-methyl substitution—is the synthetically accessible starting point for library production, while the trans isomer requires additional epimerization steps using potassium tert-butoxide in THF at −78 °C, which yields trans products in 50:50 to 95:5 dr [1]. For the specific case of N-Boc 3-methyl piperidine, lithiation/trapping gave a 90:10 mixture of trans-8e and cis-8e in 56% yield, demonstrating that trans access is lower-yielding and less stereoselective [1].

Stereoselective Synthesis Piperidine Hydrogenation Diastereomeric Ratio

Soluble Guanylate Cyclase Stimulator Potency Advantage: (2S,3R)-3-Methylpiperidine-2-carboxylic Acid as the Key Pharmacophoric Element in CYR715

The (2S,3R) enantiomer of cis-3-methylpiperidine-2-carboxylic acid—the resolved form of the racemic cis mixture—is the critical chiral building block for CYR715, a novel carboxylic acid-containing soluble guanylate cyclase (sGC) stimulator. CYR715 demonstrated an improved metabolic profile relative to the previously described sGC stimulator IWP-051, specifically addressing potential idiosyncratic drug toxicity (IDT) liabilities associated with reactive, migrating acyl glucuronide (AG) formation found in related carboxylic acid-containing analogs [1]. CYR715 achieved high oral bioavailability in rat and dose-dependent hemodynamic pharmacology in normotensive Sprague-Dawley rats [1]. The cryo-EM structure of CYR715 bound to Manduca sexta sGC (EMDB-71204, resolution 3.6 Å) confirms the (2S,3R) stereochemistry as integral to the ligand binding pose at the sGC heme domain [2].

Soluble Guanylate Cyclase Pulmonary Hypertension Carboxylic Acid sGC Stimulator

Racemic cis vs. Single Enantiomer Procurement: Cost-Efficiency in Early-Stage SAR Exploration

The racemic cis-3-methylpiperidine-2-carboxylic acid HCl (CAS 1909288-43-2) provides both (2R,3S) and (2S,3R) enantiomers in a single procurement, enabling parallel evaluation of both stereochemical series during early-stage SAR without the cost premium of separately sourced single enantiomers such as (2R,3S)-3-methylpiperidine-2-carboxylic acid HCl (CAS 1808455-06-2) or (2S,3R)-3-methylpiperidine-2-carboxylic acid HCl . The free acid form of the cis racemate (CAS 123719-65-3) is typically supplied at 95% purity, while the HCl salt offers improved physicochemical handling . Resolution into single enantiomers can be deferred until a stereochemical preference is established in biological assays, reducing upfront procurement costs by approximately 40–60% based on typical chiral building block pricing differentials .

Chiral Building Block Racemic Synthesis Structure-Activity Relationship

Patent-Cited Utility as a Key Intermediate for sGC Stimulators: WO 2015089182 A1

Patent WO 2015089182 A1 (Nakai, T., et al., assigned to Ironwood Pharmaceuticals/Cyclerion Therapeutics) explicitly claims the use of (2R,3S)-3-methylpiperidine-2-carboxylic acid and its hydrochloride salt as intermediates in the preparation of substituted pyrazolylpyrimidines that function as soluble guanylate cyclase stimulators for the treatment of pulmonary hypertension [1]. The patent provides detailed synthetic procedures (e.g., Example 1: coupling of the piperidine-2-carboxylic acid moiety to a pyrazolylpyrimidine core via HATU-mediated amide bond formation) and establishes the structural requirements for sGC stimulator activity, wherein the cis-3-methyl substitution pattern is essential for maintaining the correct conformational presentation of the carboxylic acid pharmacophore [1]. In contrast, piperidine-2-carboxylic acid itself (pipecolic acid, CAS 535-75-1) lacks the 3-methyl group and does not appear in the exemplified sGC stimulator structures within this patent family, indicating that the methyl substituent is a critical structural determinant for this therapeutic application [1].

Patent Intermediate sGC Stimulator Pyrazolylpyrimidine Synthesis

Hydrochloride Salt vs. Free Base: Handling, Stability, and Solubility Differentiation

The hydrochloride salt of cis-3-methylpiperidine-2-carboxylic acid (MW 179.64 g/mol) offers distinct practical advantages over the zwitterionic free amino acid form (MW 143.18 g/mol) in laboratory workflows. The free amino acid exists as a zwitterion (protonated amine, deprotonated carboxylic acid) at physiological pH, exhibiting high melting points, limited solubility in organic solvents, and hygroscopicity that complicates accurate weighing in automated library synthesis platforms . The HCl salt, by contrast, presents a well-defined stoichiometry (confirmed by exact mass: 179.0713064 Da), improved solubility in polar organic solvents (e.g., DMF, DMSO), and reduced hygroscopicity, enabling precise gravimetric dispensing in Parallel Synthesis and HTE (High-Throughput Experimentation) workflows . The free acid (CAS 123719-65-3) and the single enantiomer free acid (CAS 1628716-40-4) both require additional handling precautions and are less suitable for automated solid dispensing systems .

Salt Selection Solid-State Stability Automated Weighing

Optimal Application Scenarios for cis-3-Methylpiperidine-2-carboxylic acid HCl: From Fragment Library Design to sGC-Targeted Drug Discovery


3D Fragment Library Construction for Fragment-Based Drug Discovery (FBDD)

cis-3-Methylpiperidine-2-carboxylic acid HCl is ideally suited as a core scaffold for generating 3D fragment libraries. As demonstrated by O'Brien et al. (2022), cis-methyl pipecolinate derivatives populate a region of PMI space far from the rod-disc axis, with 98.75% of derived fragments meeting the NPR1 + NPR2 ≥ 1.07 criterion for 3D character [1]. The cis-3-methyl substitution pattern provides a specific conformational vector that is distinct from both the trans diastereomer and the unsubstituted pipecolic acid scaffold, enabling exploration of unique 3D pharmacophore space. The HCl salt form facilitates automated weighing and dissolution in DMF or DMSO for parallel amide coupling or N-functionalization, supporting high-throughput fragment elaboration workflows [1].

Synthesis of Soluble Guanylate Cyclase (sGC) Stimulators for Pulmonary Hypertension

The (2S,3R) enantiomer contained within the racemic cis mixture serves as the chiral building block for CYR715 and related pyrazolylpyrimidine sGC stimulators claimed in WO 2015089182 A1 [2]. The compound is coupled via HATU-mediated amide bond formation to a pyrazolylpyrimidine core, with the cis-3-methylpiperidine-2-carboxylic acid moiety providing the essential carboxylic acid pharmacophore that engages the sGC heme domain, as confirmed by cryo-EM structural data at 3.6 Å resolution (EMDB-71204) [3]. CYR715 demonstrated improved metabolic stability and reduced acyl glucuronide-related toxicity risk compared to IWP-051, along with high oral bioavailability and dose-dependent hemodynamic effects in normotensive rats [2]. The racemic HCl salt enables initial SAR exploration, with subsequent chiral resolution once the optimal enantiomer is identified.

Chiral Piperidine Scaffold for CNS Drug Discovery Programs

The cis-3-methylpiperidine-2-carboxylic acid scaffold is a conformationally restricted analog of the endogenous amino acid pipecolic acid, which is involved in CNS signaling pathways. Literature precedent demonstrates that cis vs. trans stereochemistry in piperidine dicarboxylic acid analogs dictates NMDA receptor pharmacology—cis isomers exhibit antagonist activity while trans isomers act as agonists [4]. This stereochemical sensitivity underscores the importance of procuring the correct diastereomer for CNS target programs. The racemic cis HCl salt provides both enantiomers for initial screening, allowing determination of enantiomeric preference at the biological target before committing to asymmetric synthesis or chiral separation.

High-Throughput Experimentation (HTE) and Parallel Synthesis Workflows

The defined stoichiometry and favorable solid-state properties of the HCl salt (exact mass 179.0713064 Da, TPSA 49.3 Ų, only 1 rotatable bond) make it highly compatible with automated solid dispensing platforms used in HTE . Unlike the hygroscopic zwitterionic free amino acid, the HCl salt can be accurately dispensed at low mass (1–50 mg range) using automated powder dispensing systems, enabling reproducible amide coupling or N-alkylation reactions in 96-well plate format. The rigid piperidine ring (rotatable bond count = 1) ensures conformational pre-organization, reducing the entropic penalty upon target binding and improving fragment hit rates relative to flexible, linear amino acid building blocks .

Quote Request

Request a Quote for cis-3-Methylpiperidine-2-carboxylic acid hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.